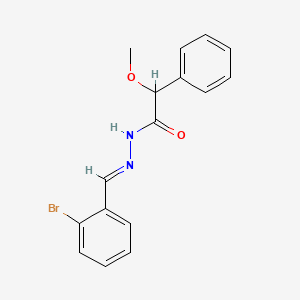
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide (BBMP) is a chemical compound that has gained attention in scientific research due to its potential biological activities. BBMP is a hydrazone derivative that has been synthesized through various methods, and its structure has been characterized using spectroscopic techniques.
Mécanisme D'action
The mechanism of action of N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has been shown to induce apoptosis in cancer cells, leading to cell death. N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has demonstrated antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth. N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has also shown antiviral activity by inhibiting the replication of HSV-1.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has several advantages for lab experiments, including its easy synthesis method and its potential as a lead compound for drug development. However, N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide research, including the investigation of its potential as a lead compound for drug development, the optimization of its synthesis method to improve its solubility and reduce toxicity, and the exploration of its biological activities in vivo. Additionally, the study of N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide in combination with other anticancer agents may enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide can be synthesized through the condensation reaction between 2-bromobenzaldehyde and 2-methoxy-2-phenylacetic acid hydrazide in the presence of a catalyst, such as acetic acid. The reaction yields N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide as a yellow crystalline solid with a melting point of 142-144°C. The structure of N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has been confirmed using various spectroscopic techniques, including IR, NMR, and MS.
Applications De Recherche Scientifique
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has been investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has shown promising results in inhibiting the growth of various cancer cell lines, such as breast, lung, and colon cancer cells. N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has also demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 (HSV-1).
Propriétés
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15(12-7-3-2-4-8-12)16(20)19-18-11-13-9-5-6-10-14(13)17/h2-11,15H,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBJYRWIKSRRNM-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-methoxy-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

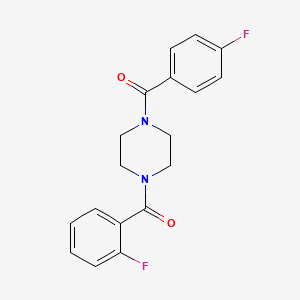
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
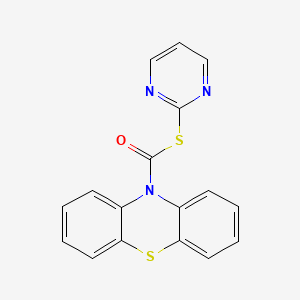
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)
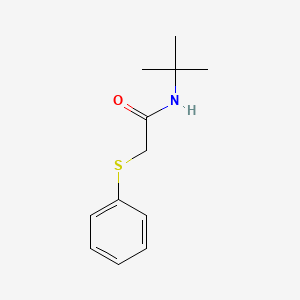

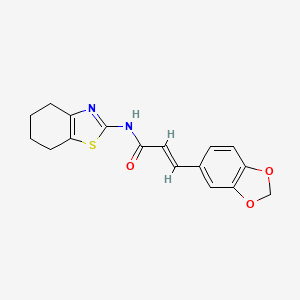
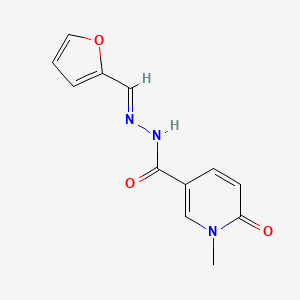
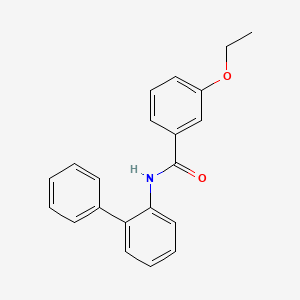
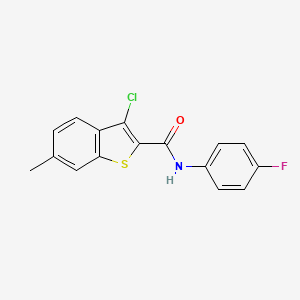
![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)
